molecular formula C20H19F2NO4 B14013497 (S)-Fmoc-2-amino-4,4-difluoropentanoic acid

(S)-Fmoc-2-amino-4,4-difluoropentanoic acid

Cat. No.: B14013497
M. Wt: 375.4 g/mol
InChI Key: MXRGDWBECPQWBJ-KRWDZBQOSA-N
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Description

N-FMOC-4,4-DIFLUORO-L-NORVALINE is a derivative of the amino acid norvaline, modified with a fluorenylmethyloxycarbonyl (FMOC) protecting group and two fluorine atoms. This compound is primarily used in peptide synthesis and as a building block in organic chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-FMOC-4,4-DIFLUORO-L-NORVALINE typically involves the following steps:

    Protection of the Amino Group: The amino group of L-norvaline is protected using the FMOC group.

    Introduction of Fluorine Atoms:

Industrial Production Methods

Industrial production of N-FMOC-4,4-DIFLUORO-L-NORVALINE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-FMOC-4,4-DIFLUORO-L-NORVALINE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotected Amino Acid: Removal of the FMOC group yields the free amino acid.

    Fluorinated Derivatives: Introduction of fluorine atoms results in various fluorinated derivatives.

Scientific Research Applications

N-FMOC-4,4-DIFLUORO-L-NORVALINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-FMOC-4,4-DIFLUORO-L-NORVALINE involves its role as a building block in peptide synthesis. The FMOC group protects the amino group during synthesis, preventing unwanted reactions. The fluorine atoms can influence the compound’s reactivity and interactions with other molecules, potentially enhancing its stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-FMOC-4,4-DIFLUORO-L-NORVALINE is unique due to the presence of two fluorine atoms, which can significantly alter its chemical properties and reactivity compared to its non-fluorinated counterparts. This makes it particularly valuable in the synthesis of fluorinated peptides and pharmaceuticals.

Properties

Molecular Formula

C20H19F2NO4

Molecular Weight

375.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluoropentanoic acid

InChI

InChI=1S/C20H19F2NO4/c1-20(21,22)10-17(18(24)25)23-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,23,26)(H,24,25)/t17-/m0/s1

InChI Key

MXRGDWBECPQWBJ-KRWDZBQOSA-N

Isomeric SMILES

CC(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(F)F

Canonical SMILES

CC(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(F)F

Origin of Product

United States

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